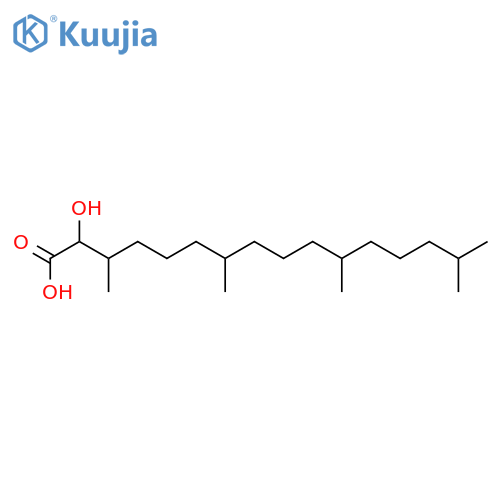Cas no 14721-68-7 (Hexadecanoic acid,2-hydroxy-3,7,11,15-tetramethyl-)

Hexadecanoic acid,2-hydroxy-3,7,11,15-tetramethyl- 化学的及び物理的性質
名前と識別子
-
- Hexadecanoic acid,2-hydroxy-3,7,11,15-tetramethyl-
- 2-hydroxy-3,7,11,15-tetramethylhexadecanoic acid
- 2-hydroxyphytanic acid
- alpha-Hydroxyphytanic acid
- DTXSID60933062
- SCHEMBL925361
- Hexadecanoic acid, 2-hydroxy-3,7,11,15-tetramethyl-
- LMPR0104010011
- CHEBI:37258
- 16:0(2-OH,3R-Me,7-Me,11R-Me,15-Me)
- Q27117085
- 14721-68-7
- DTXCID701361735
-
- インチ: InChI=1S/C20H40O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-19,21H,6-14H2,1-5H3,(H,22,23)
- InChIKey: CGKMKXBKVBXUGK-UHFFFAOYSA-N
- ほほえんだ: CC(CCCC(CCCC(CCCC(C(C(=O)O)O)C)C)C)C
計算された属性
- せいみつぶんしりょう: 328.2979
- どういたいしつりょう: 328.298
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 14
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 7.6
じっけんとくせい
- 密度みつど: 0.931
- ふってん: 441.9°Cat760mmHg
- フラッシュポイント: 235.2°C
- 屈折率: 1.465
- PSA: 57.53
Hexadecanoic acid,2-hydroxy-3,7,11,15-tetramethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Larodan | 14-1642-4-5mg |
2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid |
14721-68-7 | >98% | 5mg |
€345.00 | 2023-09-19 | |
| Larodan | 14-1642-1-1mg |
2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid |
14721-68-7 | >98% | 1mg |
€250.00 | 2025-03-07 | |
| A2B Chem LLC | AA65529-5mg |
Hexadecanoic acid, 2-hydroxy-3,7,11,15-tetramethyl- |
14721-68-7 | >98% | 5mg |
$600.00 | 2024-04-20 |
Hexadecanoic acid,2-hydroxy-3,7,11,15-tetramethyl- 関連文献
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
Hexadecanoic acid,2-hydroxy-3,7,11,15-tetramethyl-に関する追加情報
Recent Advances in the Study of Hexadecanoic acid,2-hydroxy-3,7,11,15-tetramethyl- (CAS: 14721-68-7)
Hexadecanoic acid,2-hydroxy-3,7,11,15-tetramethyl-, with the CAS number 14721-68-7, is a branched-chain fatty acid derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique hydroxyl and tetramethyl substitutions, exhibits intriguing biological activities that make it a promising candidate for drug development and therapeutic interventions. The following research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological relevance, and emerging applications.
Recent studies have focused on elucidating the biosynthesis and metabolic pathways of Hexadecanoic acid,2-hydroxy-3,7,11,15-tetramethyl-. Advances in analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have enabled researchers to characterize its structure with high precision. These studies have revealed that the compound is a key intermediate in the biosynthesis of certain isoprenoid lipids, which play critical roles in cellular signaling and membrane stability. Furthermore, its hydroxyl group has been implicated in interactions with enzymes involved in lipid metabolism, suggesting potential modulatory effects on metabolic disorders.
In the context of pharmaceutical research, Hexadecanoic acid,2-hydroxy-3,7,11,15-tetramethyl- has shown promise as a scaffold for the development of novel anti-inflammatory and antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects on pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. Additionally, its antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus, has been attributed to its ability to disrupt bacterial cell membranes, as evidenced by electron microscopy and membrane permeability assays.
Another area of active investigation is the compound's potential role in cancer therapy. Preliminary in vivo studies using murine models have indicated that Hexadecanoic acid,2-hydroxy-3,7,11,15-tetramethyl- may inhibit tumor growth by modulating the activity of oncogenic signaling pathways, such as the PI3K/AKT/mTOR cascade. Researchers have also explored its use as a drug delivery vehicle due to its amphiphilic nature, which allows for the encapsulation of hydrophobic therapeutic agents. These findings underscore the versatility of this compound in addressing unmet medical needs.
Despite these promising developments, challenges remain in the large-scale synthesis and clinical translation of Hexadecanoic acid,2-hydroxy-3,7,11,15-tetramethyl-. Current synthetic routes often involve multi-step processes with low yields, prompting efforts to optimize production through biocatalytic methods. Moreover, further preclinical studies are needed to evaluate its pharmacokinetics and safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.
In conclusion, Hexadecanoic acid,2-hydroxy-3,7,11,15-tetramethyl- (CAS: 14721-68-7) represents a compelling subject of research in the chemical biology and pharmaceutical fields. Its unique structural features and diverse biological activities position it as a valuable tool for drug discovery and therapeutic innovation. Continued exploration of its mechanisms of action and applications will likely yield significant contributions to the advancement of medicine and biotechnology.
14721-68-7 (Hexadecanoic acid,2-hydroxy-3,7,11,15-tetramethyl-) 関連製品
- 20920-03-0(1-hydroxycycloheptane-1-carboxylic acid)
- 17407-56-6((2R)-2-Hydroxy-3-methylbutanoic Acid)
- 3639-21-2(Butanoic acid,2-ethyl-2-hydroxy-)
- 17407-55-5((S)-2-Hydroxy-3-methylbutyric Acid)
- 28892-68-4(2-hydroxy-2-methylpentanoic acid)
- 13748-90-8(L-Leucic Acid)
- 498-36-2(2-hydroxy-4-methylpentanoic acid)
- 20312-37-2((R)-2-Hydroxy-4-methylpentanoic acid)
- 4026-18-0(2-Hydroxy-3-methylbutyric acid)
- 98489-78-2(2-(dimethylamino)benzene-1-sulfonamide)



